![molecular formula C15H11F2N5O2 B2764741 (Z)-3-(2,5-difluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide CAS No. 2035003-99-5](/img/structure/B2764741.png)
(Z)-3-(2,5-difluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide
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Description
(Z)-3-(2,5-difluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C15H11F2N5O2 and its molecular weight is 331.283. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(2,5-difluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(2,5-difluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research studies have focused on synthesizing novel heterocyclic compounds derived from similar chemical structures, exploring their potential as antifungal, antimicrobial, and insecticidal agents. For example, new thiazoline and thiophene derivatives linked to indole moieties have been prepared, showing potent antifungal activities (Gomha & Abdel‐Aziz, 2012). Similarly, sulfonamide-bearing thiazole moieties have been synthesized and demonstrated significant insecticidal effects against the cotton leafworm, indicating their potential in agricultural pest control (Soliman et al., 2020).
Biocatalytic Production of Chiral Intermediates
Enantioselective biocatalysis using fungal isolates has been applied to produce chiral intermediates for pharmaceutical synthesis, showcasing the role of microbial biocatalysts in generating key components for drug development. A specific study demonstrated the efficient production of a chiral intermediate crucial for the synthesis of Sitagliptin, a diabetes medication, highlighting the importance of optimizing reaction conditions for biocatalytic processes (Sun et al., 2016).
Antitumor and Antimicrobial Applications
The synthesis of N-arylpyrazole-containing enaminones and their conversion into various heterocyclic compounds has been explored for their antitumor and antimicrobial activities. Some compounds exhibited comparable effects to standard drugs against cancer cell lines and pathogens, suggesting their potential in developing new therapeutic agents (Riyadh, 2011).
properties
IUPAC Name |
(Z)-3-(2,5-difluorophenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5O2/c16-10-2-3-11(17)9(7-10)1-4-13(23)19-8-12-20-21-14-15(24)18-5-6-22(12)14/h1-7H,8H2,(H,18,24)(H,19,23)/b4-1- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTOJOOIIIIGMZ-RJRFIUFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=CC(=O)NCC2=NN=C3N2C=CNC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=C\C(=O)NCC2=NN=C3N2C=CNC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2,5-difluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.